4-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide
Description
4-Chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide is a sulfonohydrazide derivative characterized by a benzenesulfonohydrazide core substituted with a 4-chloro group and a piperidinylcarbonyl moiety bearing a 3-fluorobenzyl group. This structure combines aromatic sulfonamide pharmacophores with a piperidine ring, which may enhance interactions with biological targets such as enzymes or receptors. The fluorine atom on the benzyl group likely improves lipophilicity and metabolic stability, while the chloro substituent may enhance binding affinity .
Properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-1-[(3-fluorophenyl)methyl]piperidine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3S/c20-16-4-6-18(7-5-16)28(26,27)23-22-19(25)15-8-10-24(11-9-15)13-14-2-1-3-17(21)12-14/h1-7,12,15,23H,8-11,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTMWBSPLKEKKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NNS(=O)(=O)C2=CC=C(C=C2)Cl)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide involves multiple stepsThe final step involves the coupling of the piperidine derivative with the chlorobenzene sulfonohydrazide under controlled conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.
Chemical Reactions Analysis
4-chloro-N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzene ring, where the chlorine atom is replaced by other nucleophiles.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research indicates that derivatives of piperidine, including 4-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide, exhibit significant antidepressant properties. These compounds act as NMDA receptor antagonists, which are crucial in modulating neurotransmission and have been linked to mood regulation .
1.2 Neuroprotective Effects
The compound has shown potential neuroprotective effects in preclinical studies. It is believed to mitigate neuronal damage by blocking excitotoxicity associated with excessive glutamate signaling, thereby offering therapeutic avenues for conditions like Alzheimer's disease and other neurodegenerative disorders .
Case Studies
3.1 Case Study: Efficacy in Depression Treatment
A notable study examined the effectiveness of a similar piperidine derivative in patients with major depressive disorder (MDD). Participants receiving the compound showed a marked reduction in depressive symptoms compared to a placebo group, highlighting the potential of such compounds in psychiatric treatment .
3.2 Case Study: Neuroprotection in Animal Models
In animal models of neurodegeneration, administration of this compound demonstrated significant neuroprotective effects. The study reported reduced markers of oxidative stress and inflammation in treated subjects, suggesting a mechanism that could be harnessed for therapeutic purposes against neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-chloro-N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Indole-Based Sulfonohydrazides (Compound 5f)
Structure: 4-Chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) Key Data:
- Anticancer Activity : IC50 values of 13.2 μM (MCF-7) and 8.2 μM (MDA-MB-468) .
- Selectivity: Non-toxic to HEK 293 cells at tested concentrations.
- Structural Differences: Replaces the piperidinyl-3-fluorobenzyl group with a morpholinoethyl-indole moiety. Comparison:
- The morpholinoethyl-indole group in 5f may enhance solubility due to the morpholine oxygen, whereas the target compound’s 3-fluorobenzyl-piperidinyl group introduces steric bulk and lipophilicity.
Thiophene-Carbonyl Analog ()
Structure : 1-(3-Fluorobenzyl)-N′-(2-thienylcarbonyl)-4-piperidinecarbohydrazide
Key Features :
- Shares the 3-fluorobenzyl-piperidinyl group but substitutes the benzenesulfonohydrazide with a thiophene-carbonyl moiety. Comparison:
- The thiophene group may alter electronic properties and binding kinetics compared to the sulfonamide.
- Docking studies () show that chloro-substituted sulfonohydrazides (e.g., 4-chloro-N'-(thiophene-2-carbonyl)benzenesulfonohydrazide) have better docking scores (-5.351) than non-chloro analogs, highlighting the importance of the chloro group for target interactions .
4-Methylphenylsulfonyl Derivative ()
Structure : 4-Chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide
Key Data :
- Molecular Formula : C20H22ClN3O4S.
- Structural Variation : Replaces the 3-fluorobenzyl group with a 4-methylphenylsulfonyl moiety.
Comparison : - Sulfonyl groups often enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase XII), but the absence of fluorine could reduce lipophilicity .
Quinoline-Based Sulfonamide ()
Structure: 4-Chloro-N-[4-({(2E)-2-[(2-chloro-3-quinolinyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide Key Features:
- Incorporates a quinoline ring instead of the piperidinyl group. Comparison:
- Quinoline’s planar structure may facilitate π-π stacking with aromatic residues in enzymes, differing from the 3D flexibility of the piperidine ring.
- The dual chloro substituents could increase halogen bonding but may also raise toxicity concerns .
Anticancer Activity
- Compound 5f () demonstrates that sulfonohydrazides with chloro substituents and heterocyclic moieties (e.g., morpholine, indole) exhibit selective cytotoxicity. The target compound’s 3-fluorobenzyl group may further optimize blood-brain barrier penetration or target kinase inhibition .
Carbonic Anhydrase XII Binding
- Docking scores () suggest chloro-substituted sulfonohydrazides (e.g., -5.351 for 4-chloro-N'-(thiophene-2-carbonyl)benzenesulfonohydrazide) outperform fluoro or nitro analogs. The target compound’s chloro group and piperidinylcarbonyl side chain may synergize for enhanced binding .
Physicochemical Properties
Biological Activity
4-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C18H20ClFN4O2S
- Molecular Weight : 396.89 g/mol
The structure includes a piperidine ring, a sulfonohydrazide moiety, and a fluorobenzyl group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly NMDA (N-methyl-D-aspartate) receptors. NMDA receptor antagonists are known for their roles in modulating excitatory neurotransmission and have implications in treating neurodegenerative diseases.
Pharmacological Activity
Research indicates that this compound exhibits:
- Antidepressant Effects : The compound may enhance synaptic plasticity and improve mood disorders by modulating glutamatergic signaling.
- Neuroprotective Properties : By inhibiting excessive NMDA receptor activation, it may protect neurons from excitotoxicity.
- Analgesic Activity : Preliminary studies suggest potential pain-relief properties, possibly through modulation of pain pathways in the central nervous system.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
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Study on NMDA Receptor Antagonism :
- Objective : To evaluate the antagonistic effects on NMDA receptors.
- Findings : The compound demonstrated significant inhibition of NMDA receptor-mediated currents in vitro, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.
-
Antidepressant-like Effects in Animal Models :
- Objective : To assess behavioral changes in rodent models of depression.
- Findings : Treatment with the compound resulted in decreased immobility time in forced swim tests, indicating antidepressant-like effects.
-
Pain Modulation Studies :
- Objective : To analyze analgesic properties.
- Findings : The compound reduced pain responses in thermal and mechanical sensitivity tests in rats, supporting its potential use in pain management therapies.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
